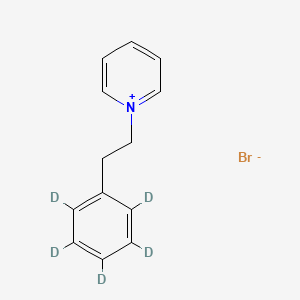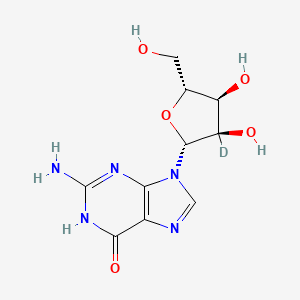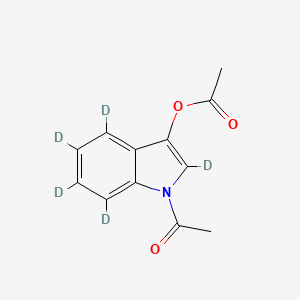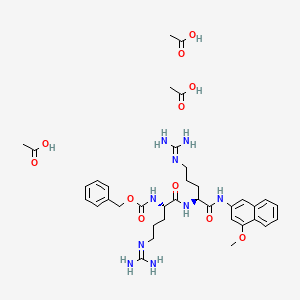
Z-Arg-Arg-4M|ANA (triacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Arg-Arg-4M|ANA (triacetate) is a compound known for its specificity as a substrate for cathepsin B, a type of protease enzyme. Upon degradation by cathepsin B, it releases a fluorescent product, 4M|ANA, which has an excitation wavelength of 355 nm and an emission wavelength of 430 nm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg-4M|ANA (triacetate) involves the coupling of Z-Arg-Arg with 4M|ANA under specific conditions. The reaction typically requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Z-Arg-Arg-4M|ANA (triacetate) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .
化学反応の分析
Types of Reactions
Z-Arg-Arg-4M|ANA (triacetate) primarily undergoes enzymatic degradation when exposed to cathepsin B. This reaction results in the cleavage of the compound and the release of the fluorescent product 4M|ANA .
Common Reagents and Conditions
The enzymatic reaction requires the presence of cathepsin B and is typically carried out in a buffered solution to maintain the enzyme’s activity. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient degradation .
Major Products Formed
The major product formed from the enzymatic degradation of Z-Arg-Arg-4M|ANA (triacetate) is the fluorescent compound 4M|ANA, which can be detected and measured using fluorescence spectroscopy .
科学的研究の応用
Z-Arg-Arg-4M|ANA (triacetate) is widely used in scientific research due to its specificity as a substrate for cathepsin B. Its applications include:
Biochemistry: Used to study the activity of cathepsin B and other proteases.
Cell Biology: Employed in assays to monitor protease activity in live cells.
Medicine: Utilized in research related to diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting protease activity
作用機序
The mechanism of action of Z-Arg-Arg-4M|ANA (triacetate) involves its recognition and cleavage by cathepsin B. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent product 4M|ANA. This process allows researchers to measure the activity of cathepsin B by detecting the fluorescence emitted by 4M|ANA .
類似化合物との比較
Similar Compounds
Z-Arg-Arg-AMC (7-amino-4-methylcoumarin): Another substrate for cathepsin B that releases a fluorescent product upon cleavage.
Z-Phe-Arg-AMC: A substrate for cathepsin L, another protease enzyme, which also releases a fluorescent product upon degradation
Uniqueness
Z-Arg-Arg-4M|ANA (triacetate) is unique due to its high specificity for cathepsin B and the distinct fluorescent properties of its degradation product, 4M|ANA. This makes it a valuable tool for studying cathepsin B activity in various biological and medical research applications .
特性
分子式 |
C37H53N9O11 |
|---|---|
分子量 |
799.9 g/mol |
IUPAC名 |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N9O5.3C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;3*1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);3*1H3,(H,3,4)/t24-,25-;;;/m0.../s1 |
InChIキー |
JEFYKMXQUYUPQJ-FQFBWUQZSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


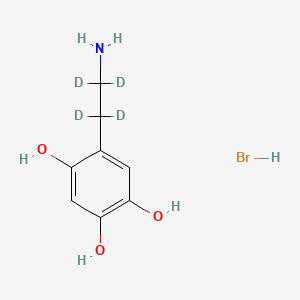



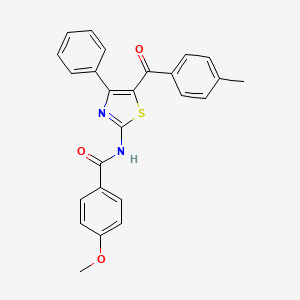

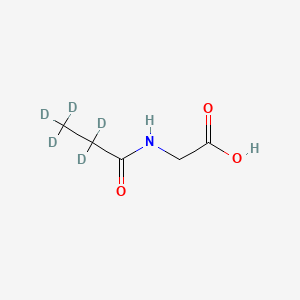

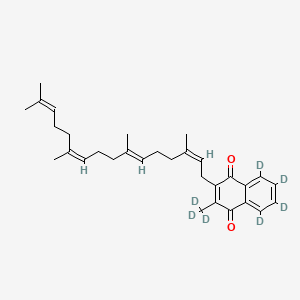
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
